Cas no 1806934-02-0 (2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride)

2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride
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- Inchi: 1S/C7H3Cl2F2NO2/c8-4-2(5(9)13)1-3(6(10)11)7(14)12-4/h1,6H,(H,12,14)
- InChI Key: AJIFDNNAGANRIL-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)Cl)C=C(C(F)F)C(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 363
- Topological Polar Surface Area: 46.2
- XLogP3: 1.9
2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029053000-1g |
2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride |
1806934-02-0 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029053000-250mg |
2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride |
1806934-02-0 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029053000-500mg |
2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride |
1806934-02-0 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride Related Literature
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
Additional information on 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride
2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride: A Versatile Building Block in Pharmaceutical Chemistry and Advanced Drug Discovery
2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride (CAS No. 1806934-02-0) has emerged as a critical intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative disease research. This compound, characterized by its unique combination of chloro, difluoromethyl, and hydroxyl functional groups, exhibits remarkable reactivity and structural adaptability, enabling its integration into diverse molecular scaffolds. Recent studies have highlighted its potential as a key component in the synthesis of pyridine-based derivatives with enhanced biological activity, positioning it as a pivotal molecule in modern medicinal chemistry.
Structurally, 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride features a pyridine ring with three distinct substituents: a chlorine atom at the 2-position, a difluoromethyl group at the 5-position, and a hydroxyl group at the 6-position. The presence of these functional groups creates multiple reactive sites, facilitating its participation in various chemical transformations. For instance, the hydroxyl group can undergo nucleophilic substitution reactions, while the difluoromethyl group introduces steric and electronic effects that influence the molecule's biological properties. These characteristics make it a versatile starting material for the synthesis of complex pharmaceutical compounds.
Recent advancements in synthetic methodologies have further expanded the applications of 2-Chloro-5-(difluoromethyl)-y6-hydroxypyridine-3-carbonyl chloride. A 2023 study published in Organic & Biomolecular Chemistry demonstrated the use of this compound as a precursor for the development of pyridine-based inhibitors targeting the kinase family of enzymes. The researchers employed a multi-step synthesis approach involving electrophilic substitution and amine coupling reactions, resulting in the production of potent antitumor agents with improved selectivity. This breakthrough underscores the compound's role in the design of targeted therapies for cancer treatment.
Another significant development in the field of 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride research involves its application in the synthesis of neuroprotective agents. A 2024 study published in Journal of Medicinal Chemistry reported the successful incorporation of this molecule into pyridine derivatives with enhanced antioxidant activity. The study highlighted the compound's ability to modulate ROS (reactive oxygen species) levels, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. The researchers also noted the compound's potential to cross the blood-brain barrier, a critical factor in the development of effective neuropharmacological agents.
From a synthetic perspective, 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride is often prepared through electrophilic substitution reactions involving pyridine derivatives and halogenating agents. The chlorine and difluoromethyl groups are introduced via radical halogenation or electrophilic substitution mechanisms, depending on the reaction conditions. These synthetic strategies are well-documented in the literature, with recent advancements focusing on green chemistry approaches to minimize environmental impact. For example, a 2023 study in Green Chemistry described the use of metal-free catalysts to achieve high-yield synthesis of this compound, reducing the need for toxic reagents and improving process sustainability.
Pharmacologically, the hydroxyl group in 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride plays a crucial role in modulating its biological activity. This functional group can engage in hydrogen bonding interactions with target proteins, enhancing the molecule's binding affinity. Additionally, the difluoromethyl group contributes to the molecule's lipophilicity, influencing its ability to penetrate biological membranes. These properties are particularly important in the design of small-molecule drugs that require efficient cellular uptake and target engagement.
Recent studies have also explored the potential of 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride in the development of antimicrobial agents. A 2023 publication in Antimicrobial Agents and Chemotherapy reported the synthesis of pyridine-based derivatives derived from this compound, which exhibited potent activity against multidrug-resistant bacteria. The study attributed the antimicrobial efficacy to the hydroxyl and difluoromethyl groups, which may disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways. These findings highlight the compound's broader utility beyond oncology and neurology.
In conclusion, 2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carbonyl chloride represents a valuable building block in the synthesis of advanced pharmaceutical compounds. Its unique structural features and reactivity profile enable its application in diverse therapeutic areas, including oncology, neurodegenerative diseases, and antimicrobial therapy. Ongoing research continues to uncover new synthetic pathways and biological applications for this molecule, reinforcing its significance in modern drug discovery efforts.
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